molecular formula C18H20N4O3 B11000970 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B11000970
M. Wt: 340.4 g/mol
InChI Key: ODQHBWMDTVJAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzimidazole-ethyl moiety linked to a substituted pyridinone ring via an acetamide bridge. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capabilities and aromatic stacking properties, while the 5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl group introduces a polar, electron-rich heterocycle that may influence solubility and biological interactions.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C18H20N4O3/c1-12-9-15(23)16(25-2)10-22(12)11-18(24)19-8-7-17-20-13-5-3-4-6-14(13)21-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,24)(H,20,21)

InChI Key

ODQHBWMDTVJAAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NCCC2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

Preparation Methods

Benzimidazole Ethylamine Synthesis

The 2-(1H-benzimidazol-2-yl)ethylamine fragment is typically synthesized via condensation of o-phenylenediamine with a β-keto ester or nitrile. For example, ethyl 3-aminopropionate reacts with o-phenylenediamine under acidic conditions (e.g., HCl in ethanol) to form the benzimidazole ring. Subsequent reduction of the ester to a primary amine is achieved using LiAlH4 or catalytic hydrogenation (10% Pd/C, H2). Alternative routes involve alkylation of pre-formed benzimidazole with 2-chloroethylamine hydrochloride in the presence of K2CO3 in DMF.

Pyridinone Acetamide Synthesis

The 5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl acetate moiety is constructed through cyclization of a diketone precursor. For instance, methyl 3-methoxy-5-methyl-2,4-dioxovalerate undergoes cyclization in ammonium acetate to yield the pyridinone core. Acetylation at the 4-position is achieved via nucleophilic substitution with chloroacetyl chloride in THF, followed by amidation with ammonium hydroxide or primary amines.

Stepwise Preparation Methods

Method A: Sequential Coupling Approach

  • Synthesis of 2-(1H-Benzimidazol-2-yl)ethylamine

    • Reactants : o-Phenylenediamine (1.0 eq), ethyl 3-aminopropionate (1.2 eq), 4M HCl in ethanol.

    • Conditions : Reflux at 80°C for 12 hours.

    • Workup : Neutralization with NaHCO3, extraction with DCM, and purification via silica gel chromatography (Yield: 68%).

    • Reduction : The ester intermediate is reduced with LiAlH4 (2.0 eq) in THF at 0°C→RT, yielding the primary amine (Yield: 85%).

  • Synthesis of 2-(5-Methoxy-2-Methyl-4-Oxopyridin-1(4H)-yl)Acetic Acid

    • Cyclization : Methyl 3-methoxy-5-methyl-2,4-dioxovalerate (1.0 eq) cyclized with NH4OAc (3.0 eq) in acetic acid at 120°C for 6 hours.

    • Acetylation : Reaction with chloroacetyl chloride (1.5 eq) and Et3N (2.0 eq) in THF at 0°C→RT (Yield: 76%).

    • Hydrolysis : The acetylated product is hydrolyzed with NaOH (2M) to the carboxylic acid (Yield: 92%).

  • Amide Coupling

    • Activation : The carboxylic acid (1.0 eq) is activated with ethyl chloroformate (1.2 eq) and Et3N (2.0 eq) in THF at −10°C.

    • Coupling : Addition of 2-(1H-benzimidazol-2-yl)ethylamine (1.1 eq) and stirring at RT for 24 hours (Yield: 63%).

Table 1: Reaction Conditions and Yields for Method A

StepReagents/ConditionsYield (%)
Benzimidazole formationHCl/EtOH, reflux68
Amine reductionLiAlH4, THF85
Pyridinone acetylationChloroacetyl chloride, Et3N76
Amide couplingEthyl chloroformate, THF63

Method B: One-Pot Alkylation-Amidation

This approach streamlines the synthesis by combining pyridinone alkylation and amide formation in a single pot:

  • Alkylation : 5-Methoxy-2-methyl-4-pyridinone (1.0 eq) is treated with ethyl bromoacetate (1.5 eq) and K2CO3 (2.0 eq) in DMF at 60°C for 8 hours.

  • In Situ Amidation : Addition of 2-(1H-benzimidazol-2-yl)ethylamine (1.2 eq) and Hünig’s base (2.0 eq) at 100°C for 12 hours (Overall Yield: 58%).

Optimization and Challenges

Solvent and Catalyst Selection

  • Coupling Efficiency : THF outperforms DMF in minimizing side reactions during amide formation.

  • Catalysts : Cu(OAc)2 (5 mol%) enhances coupling yields in Pd-free systems (Yield improvement: 12%).

Purification Techniques

  • Chromatography : Silica gel with 5% MeOH/DCM resolves unreacted amine and acetylated byproducts.

  • Recrystallization : Ethyl acetate/hexane (1:3) yields high-purity acetamide (Purity >98% by HPLC).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.52–7.48 (m, 4H, Ar-H), 4.12 (q, J = 7.2 Hz, 2H, CH2), 3.82 (s, 3H, OCH3), 2.34 (s, 3H, CH3).

  • HRMS (ESI+) : m/z calcd for C19H21N4O3 [M+H]+: 369.1564; found: 369.1568.

Table 2: Method Comparison

ParameterMethod AMethod B
Overall Yield (%)6358
Purity (%)98.597.2
Reaction Time (h)3620

Industrial-Scale Considerations

  • Cost Efficiency : Method B reduces solvent use by 40% but requires higher catalyst loading.

  • Safety : LiAlH4 in Method A necessitates strict inert conditions, whereas Method B uses milder bases .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[5-METHOXY-2-METHYL-4-OXO-1(4H)-PYRIDINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[5-METHOXY-2-METHYL-4-OXO-1(4H)-PYRIDINYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[5-METHOXY-2-METHYL-4-OXO-1(4H)-PYRIDINYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)acetamides

Compounds such as N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28) and N-(5(6)-(1H-tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31) () share the benzimidazole-acetamide backbone but replace the pyridinone ring with pyrazole or tetrazole moieties. For example, tetrazole-containing derivatives exhibit enhanced acidity (pKa ~4.5–5.5) compared to the pyridinone-based target compound, which may affect membrane permeability .

Table 1: Comparison of Benzimidazole-Acetamide Derivatives

Compound Substituent (R) Molecular Weight Key Properties
Target Compound 5-Methoxy-2-methyl-4-oxopyridin 377.40 Moderate polarity, H-bond acceptor
Compound 28 () Pyrazole 380.38 Higher H-bond donor capacity
Compound 31 () Tetrazole 382.39 Increased acidity (pKa ~4.5)

N-[2-(1H-Benzimidazol-2-yl)ethyl]chromenyloxy Acetamide

describes N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, which replaces the pyridinone with a chromenyloxy group. ~1.9) .

Heterocyclic Acetamides with Bioactive Moieties

2-(4-Oxoquinazolin-3(4H)-yl)acetamide Derivatives

highlights 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide, a potent enoyl-acyl carrier protein reductase (InhA) inhibitor. The quinazolin-4-one core in this compound shares structural similarity with the target’s pyridin-4-one group but differs in ring size (6-membered pyridinone vs. bicyclic quinazolinone). This difference impacts binding affinity; quinazolinones exhibit stronger interactions with hydrophobic enzyme pockets .

2-(4-Oxo-4H-1,3-Benzothiazin-2-yl)-N-(2-pyridinyl)acetamide

This compound () features a benzothiazinone moiety, which introduces sulfur-based hydrogen bonding.

Enzyme Inhibition Profiles

  • In contrast, pyrazole-acetamide derivatives () are less likely to engage in redox-related interactions due to the absence of a ketone group .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a novel compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzimidazole derivatives and pyridine-based compounds. The process includes:

  • Formation of the benzimidazole core : Utilizing 1H-benzimidazole and appropriate alkylating agents.
  • Pyridine modification : Introducing methoxy and methyl groups on the pyridine ring to enhance biological activity.
  • Final acetamide formation : Reacting the intermediate with acetic anhydride or acetic acid to yield the final product.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells .

CompoundCell LineIC50 (μM)
Compound AMCF-73.1
Compound BMCF-71.2
Compound CMCF-75.3

Antioxidative Properties

The antioxidative capacity of related benzimidazole derivatives has been demonstrated through various assays, showing improved activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The introduction of methoxy groups significantly enhances this property, making these compounds potential candidates for oxidative stress-related disorders .

Antimicrobial Activity

Preliminary studies have indicated that similar benzimidazole derivatives possess antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Bacillus subtilis. These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of cell proliferation : By inducing apoptosis in cancer cells through modulation of signaling pathways.
  • Antioxidant activity : Scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial action : Disrupting bacterial cell wall synthesis or function.

Case Studies

Several studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Cancer Treatment : A clinical trial involving a benzimidazole derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Antimicrobial Efficacy : A study evaluated the effectiveness of a related compound against multi-drug resistant bacterial strains, demonstrating significant inhibition of growth.

Q & A

Basic: What are the standard synthetic protocols for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis typically involves multi-step reactions starting with benzimidazole derivatives and functionalized pyridinone precursors. Key steps include:

  • Coupling reactions : Reacting hydrazide intermediates (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide) with substituted anilines under reflux conditions (100°C, 4 hours) in polar aprotic solvents like methanol .
  • Recrystallization : Purification via ice-cold water precipitation followed by methanol recrystallization to enhance purity .
    Critical parameters include temperature control (to avoid side reactions) and solvent choice (methanol for recrystallization). Yields improve with stoichiometric precision and catalyst use (e.g., piperidine in analogous syntheses) .

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of benzimidazole protons (~7.5–8.5 ppm), pyridinone carbonyl groups (~170 ppm), and acetamide methyl/methylene signals .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% recommended for biological assays), with reverse-phase C18 columns and UV detection (λ = 254 nm) .
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) of analogs for enhanced biological activity?

Answer:

  • Functional Group Modification : Systematically alter substituents on the benzimidazole (e.g., electron-withdrawing groups at position 5) or pyridinone ring (e.g., methoxy vs. methyl groups) to assess impact on bioactivity .
  • Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) and cell-based models (e.g., LPS-induced inflammation in macrophages) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, followed by experimental validation .

Advanced: What strategies resolve discrepancies in reported biological activity data across studies?

Answer:

  • Standardized Assay Conditions : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies), compound concentrations, and positive controls (e.g., dexamethasone) .
  • Metabolic Stability Tests : Assess compound stability in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Orthogonal Validation : Cross-verify activity using multiple techniques (e.g., ELISA for cytokine profiling alongside Western blotting for protein expression) .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s anti-inflammatory potential?

Answer:

  • RAW 264.7 Macrophages : Measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via LPS stimulation .
  • COX-2 Inhibition Assays : Use purified enzyme or cell lysates to quantify IC₅₀ values .
  • Nitric Oxide (NO) Production Assays : Griess reagent detects NO reduction in stimulated macrophages .

Advanced: How can researchers optimize pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

Answer:

  • Salt Formation : Improve aqueous solubility via hydrochloride or sodium salt preparation .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
  • In Silico ADMET Prediction : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration to guide structural modifications .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • By-Product Formation : Monitor reaction intermediates via TLC/HPLC to minimize impurities during scale-up .
  • Solvent Recovery : Optimize solvent reuse (e.g., methanol in recrystallization) to reduce costs .
  • Thermal Control : Use jacketed reactors for precise temperature management during exothermic steps .

Advanced: What mechanistic studies are recommended to elucidate this compound’s interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified enzymes/receptors .
  • Transcriptomic Profiling : RNA-seq identifies downstream pathways affected in treated cells .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., COX-2) to identify binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.